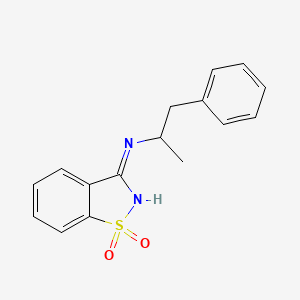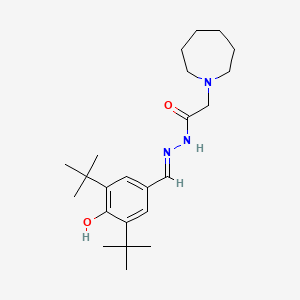![molecular formula C11H15NO4S2 B5974957 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5974957.png)
4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid, also known as MPTPSC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPTPSC is a sulfonamide derivative that has been synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively in the laboratory. In
Wirkmechanismus
The mechanism of action of 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid has also been reported to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid has been reported to exhibit various biochemical and physiological effects in the laboratory. In vitro studies have shown that 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of inflammatory cytokines. In vivo studies have shown that 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid can reduce inflammation, decrease blood glucose levels, and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid also has some limitations, including its high cost and potential toxicity at high concentrations.
Zukünftige Richtungen
For research on 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid include the development of 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid derivatives with improved pharmacological properties, investigation of its molecular targets, and its potential use as a therapeutic agent for various diseases.
Synthesemethoden
4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid can be synthesized through various methods, including the reaction of 2-thiophenecarboxylic acid with chlorosulfonyl isocyanate followed by the reaction with 3-methylpiperidine. Another method involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride followed by the reaction with 3-methylpiperidine. Both methods have been reported to yield 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid with high purity and yield.
Wissenschaftliche Forschungsanwendungen
4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid has been studied extensively in scientific research due to its potential applications in various fields. One of the main applications of 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases. 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid has been reported to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, among others.
Eigenschaften
IUPAC Name |
4-(3-methylpiperidin-1-yl)sulfonylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S2/c1-8-3-2-4-12(6-8)18(15,16)9-5-10(11(13)14)17-7-9/h5,7-8H,2-4,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQOJSZDEGZUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylpiperidin-1-yl)sulfonylthiophene-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-methoxy-4-propoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5974879.png)
![1-[cyclohexyl(methyl)amino]-3-(4-{[[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5974880.png)

![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5974890.png)
![N-(3-chlorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5974891.png)


![N-(3-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B5974911.png)
![7-(2,2-dimethylpropyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5974919.png)

![4-hydroxy-3-[7-(3-iodophenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B5974947.png)
![2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B5974966.png)
![N-[(5-methyl-2-furyl)methyl]-3-(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)propanamide](/img/structure/B5974981.png)